5-Ethylthiazole
Overview
Description
5-Ethylthiazole is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. It is a volatile compound that is responsible for the characteristic aroma of cooked meat, popcorn, and other foods. It is also used as a flavoring agent in the food industry. In recent years, 5-ethylthiazole has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-ethylthiazole is not fully understood. However, it has been found to interact with various receptors and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant defense.
Biochemical And Physiological Effects
5-Ethylthiazole has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases. It has also been found to have antimicrobial properties, which can be used to extend the shelf life of food products.
Advantages And Limitations For Lab Experiments
One advantage of using 5-ethylthiazole in lab experiments is its high purity and yield. It is also a volatile compound, which makes it easy to handle and measure. However, one limitation is its potential toxicity, which can affect the results of experiments. It is important to use appropriate safety precautions when handling 5-ethylthiazole in the lab.
Future Directions
There are several future directions for the study of 5-ethylthiazole. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5-ethylthiazole and its potential as a drug candidate. Additionally, more research is needed to explore its potential applications in the food industry, such as its use as a natural preservative.
Synthesis Methods
There are several methods for synthesizing 5-ethylthiazole. One of the most common methods is the reaction between 2-ethyl-4-methylthiazole and ethyl iodide in the presence of a base. Another method involves the reaction between 2-ethylthiazole and ethyl bromide in the presence of a base. Both methods yield 5-ethylthiazole with high purity and yield.
Scientific Research Applications
5-Ethylthiazole has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in cooked meat, popcorn, and other foods. It has also been found to have antimicrobial properties, which can be used to extend the shelf life of food products.
In the pharmaceutical industry, 5-ethylthiazole has been studied for its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
5-ethyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMCDOTLOUAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316975 | |
Record name | 5-Ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylthiazole | |
CAS RN |
17626-73-2 | |
Record name | 5-Ethylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17626-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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